

Technical Guide: Structure Elucidation of N-(2-hydroxyphenyl)succinimide[1]

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Compound of Interest

Compound Name:	1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione
CAS No.:	79252-84-9
Cat. No.:	B1608705

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Abstract

This technical guide details the structural characterization of N-(2-hydroxyphenyl)succinimide, a succinimide derivative synthesized from succinic anhydride and 2-aminophenol.[1] The elucidation strategy focuses on distinguishing the target imide pharmacophore from its opening precursor (succinamic acid) and potential benzoxazole byproducts.[1] Emphasis is placed on the ortho-effect, where the 2-position hydroxyl group facilitates intramolecular hydrogen bonding, distinct from its meta- and para- isomers.[1]

Synthetic Context & Mechanistic Origins

To elucidate the structure, one must first understand the impurities and intermediates inherent to its synthesis.[1] The formation of N-(2-hydroxyphenyl)succinimide proceeds via a two-stage nucleophilic acyl substitution followed by cyclodehydration.[1]

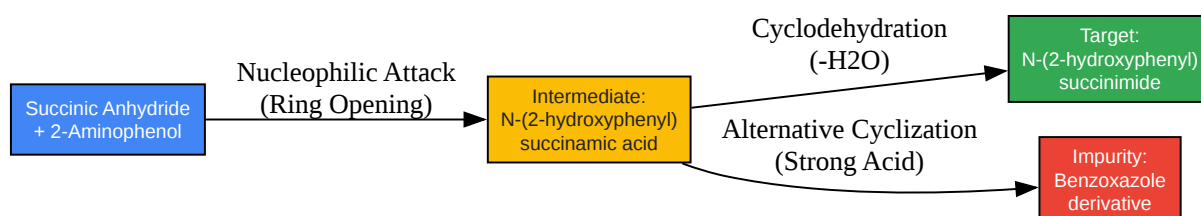
Reaction Pathway[1][2]

- Ring Opening: The lone pair on the nitrogen of 2-aminophenol attacks a carbonyl carbon of succinic anhydride.[1] This opens the anhydride ring, forming the intermediate N-(2-hydroxyphenyl)succinamic acid.[1]
- Cyclodehydration: Under thermal or chemical dehydration (e.g., Acetic Anhydride/NaOAc), the secondary amide nitrogen attacks the carboxylic acid carbonyl, closing the ring to form the thermodynamically stable 5-membered succinimide ring.[1]

Structural Competitors (Impurities)

- Open-Ring Amic Acid: Incomplete cyclization results in the amic acid, characterized by a carboxylic acid moiety and a secondary amide.[1]
- Benzoxazole Derivatives: In rare cases involving strong acid catalysis, the phenolic oxygen may attack the amide carbonyl, leading to benzoxazole formation.[1] However, the 5-membered imide ring is generally kinetically favored.[1]

Pathway Visualization



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Figure 1: Reaction pathway distinguishing the target imide from open-ring intermediates and side products.[1]

Spectroscopic Characterization Strategy

The confirmation of the structure relies on a "Triangulation Method," cross-referencing IR, NMR, and MS data to rule out the amic acid intermediate.

Infrared Spectroscopy (FT-IR)

The carbonyl region is the primary diagnostic tool.[1] The succinimide ring exhibits a characteristic doublet due to the coupling of the two carbonyl vibrations.[1]

Functional Group	Wavenumber (cm ⁻¹)	Diagnostic Feature
C=O[1][2] (Asymmetric)	1770–1785	Weak/Medium intensity; higher frequency due to ring strain/coupling.
C=O[1] (Symmetric)	1700–1720	Strong intensity; characteristic of cyclic imides.[1]
O-H (Phenolic)	3200–3400	Broad; often shifted lower due to intramolecular H-bonding with the imide carbonyl.
C=C (Aromatic)	1590–1600	Confirming the phenyl ring integrity.[1]

Differentiation Logic:

- Vs. Amic Acid: The amic acid would show a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and distinct Amide I/II bands, lacking the coupled imide doublet.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides definitive connectivity data.[1] The symmetry of the succinimide ring protons is the "fingerprint" of successful cyclization.[1]

¹H NMR (DMSO-d₆, 400 MHz)

- Succinimide Ring (4H): Appears as a singlet (or very tight multiplet) at δ 2.7–2.9 ppm.[1]
 - Note: In the open-ring amic acid, these four protons would appear as two distinct triplets (A2B2 system) corresponding to the

and

methylene groups relative to the amide/acid. The collapse into a singlet confirms ring closure and equivalence.[1]

- Phenolic OH (1H): Singlet at δ 9.5–10.5 ppm (exchangeable with D₂O).[1] The chemical shift is sensitive to concentration and solvent, but the ortho position often leads to a downfield shift due to hydrogen bonding with the imide carbonyl oxygen.[1]
- Aromatic Protons (4H): Multiplet at δ 6.8–7.3 ppm.[1] The pattern is complex (ABCD) due to the non-equivalent environment of the ortho-substituted ring.[1]

¹³C NMR

- Carbonyl Carbons: A signal at δ 176–178 ppm.[1]
 - Differentiation: The open-ring form would show two distinct carbonyl signals (Amide ~170 ppm, Acid ~174 ppm).[1] A single peak (or two very close peaks if electronic asymmetry from the phenyl ring is strong) indicates the imide.[1]
- Succinimide CH₂: Signal at δ 28–30 ppm.[1]

Mass Spectrometry (MS)

- Molecular Ion: [M]⁺ at m/z 191.[1]
- Fragmentation:
 - Loss of CO (28 Da) or CO₂ (44 Da) is common in cyclic imides.[1]
 - A base peak often corresponds to the stabilized N-phenyl fragment.[1]

Advanced Structural Verification: The Ortho-Effect

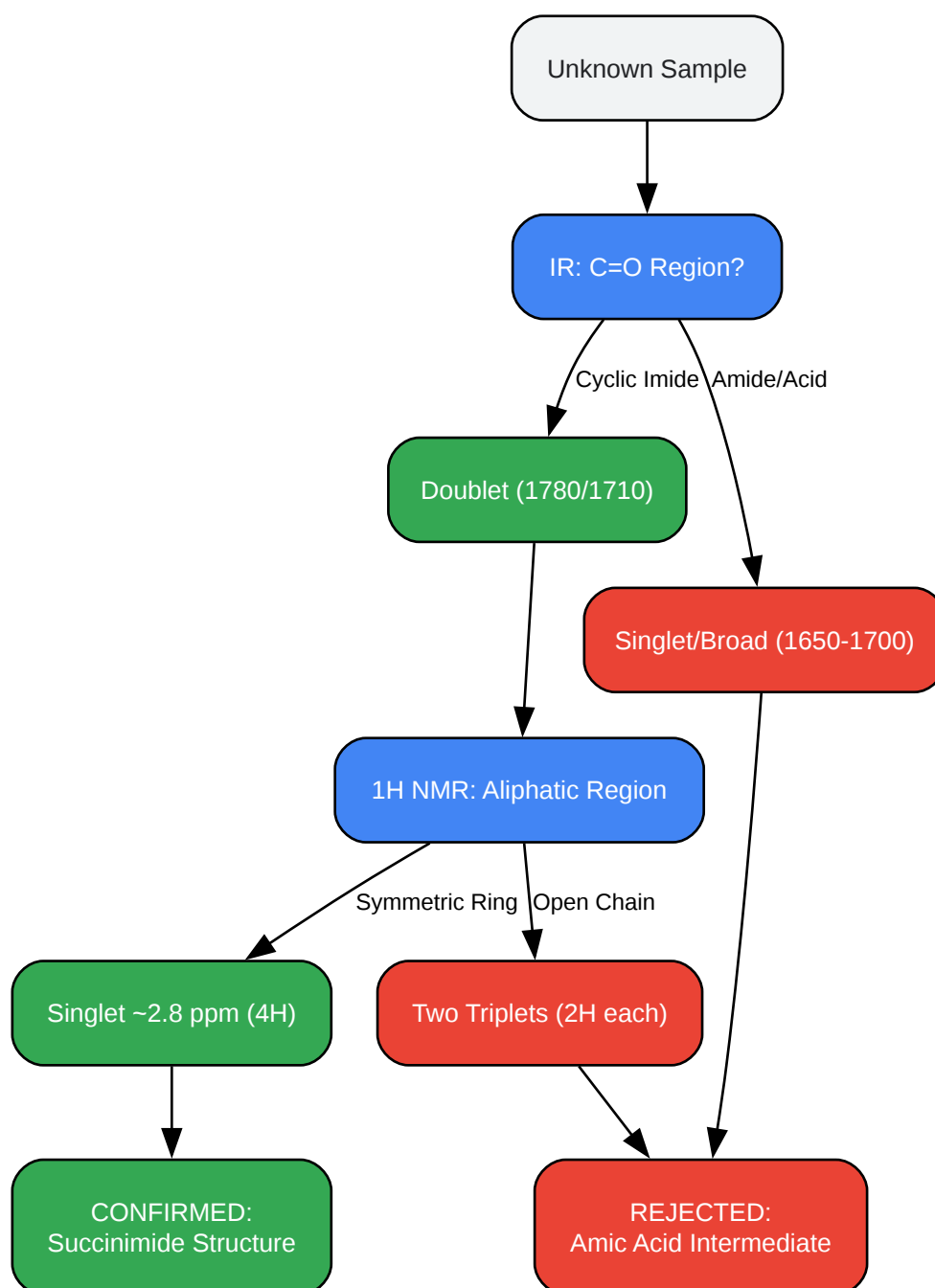
The ortho (2-position) substitution introduces a steric and electronic environment distinct from the meta (3-position) isomer.[1]

Intramolecular Hydrogen Bonding

Unlike N-(3-hydroxyphenyl)succinimide, which forms intermolecular hydrogen bonded chains in the crystal lattice (zigzag chains along the [010] axis [1]), the N-(2-hydroxyphenyl) isomer has the geometric capacity for intramolecular hydrogen bonding.

- Mechanism: The phenolic hydrogen donates to the carbonyl oxygen of the succinimide ring (forming a pseudo-7-membered ring interaction).[1]
- Observation: This locks the conformation, often resulting in sharper melting points and distinct solubility profiles compared to the meta-isomer.[1]

Decision Tree for Elucidation



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Figure 2: Logical flow for confirming the imide structure and rejecting the amic acid intermediate.[1]

Experimental Protocols

Synthesis for Reference Standard

To generate a valid reference standard for elucidation:

- Reagents: Mix Succinic Anhydride (10 mmol) and 2-Aminophenol (10 mmol) in Glacial Acetic Acid (15 mL).
- Reflux: Heat to reflux (118°C) for 3–4 hours. The acetic acid acts as both solvent and dehydrating agent.[1]
- Isolation: Pour the hot mixture into ice-cold water (50 mL). The N-(2-hydroxyphenyl)succinimide should precipitate as a solid.[1]
- Purification: Recrystallize from Ethanol/Water to remove unreacted amine or amic acid intermediates.[1]

Analytical Protocol

- Sample Prep: Dissolve ~10 mg of the dried solid in 0.6 mL DMSO-d₆. (DMSO is preferred over CDCl₃ to ensure solubility and clearly resolve the phenolic OH signal).[1]
- Acquisition:
 - Run ¹H NMR (16 scans min).[1]
 - Run ¹³C NMR (256 scans min).[1]
 - Run FT-IR (ATR method).[1]
- Validation Criteria:
 - Pass: ¹H NMR shows 2.8 ppm singlet; IR shows 1780/1710 cm⁻¹ doublet.[1]

- Fail: ^1H NMR shows 2.5/2.9 ppm triplets; IR shows broad OH stretch spanning 2500–3000 cm^{-1} .^[1]

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